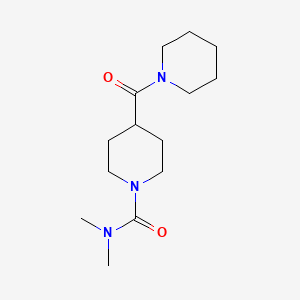
N-(oxolan-2-ylmethyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)oxane-4-carboxamide, commonly known as OXA, is a chemical compound that has gained significant attention in the field of scientific research. OXA is a cyclic carbamate that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of OXA is not fully understood. However, studies have shown that OXA can inhibit the growth of bacterial, fungal, and viral cells by interfering with their metabolic pathways. OXA has also been shown to disrupt the cell membrane of bacterial cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that OXA has low toxicity and is well-tolerated by cells and organisms. OXA has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OXA in lab experiments is its stability and low toxicity. OXA can be easily synthesized and purified, making it a cost-effective compound for research. However, one of the limitations of using OXA is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on OXA. One direction is to investigate its potential as a drug delivery system for targeted therapies. Another direction is to explore its applications in material science for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of OXA and its potential applications in various fields.
Conclusion
In conclusion, N-(oxolan-2-ylmethyl)oxane-4-carboxamide is a promising compound that has gained significant attention in the field of scientific research. Its stability, low toxicity, and potential applications in various fields make it a valuable compound for further investigation. With further research, OXA has the potential to contribute to the development of new drugs, materials, and technologies.
Méthodes De Synthèse
OXA can be synthesized through a two-step process. The first step involves the reaction of 2-(bromomethyl)oxirane with sodium azide to produce 2-(azidomethyl)oxirane. The second step involves the reaction of 2-(azidomethyl)oxirane with ethyl carbamate to produce OXA. This synthesis method has been optimized to produce OXA with high purity and yield.
Applications De Recherche Scientifique
OXA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OXA has been investigated for its antibacterial, antifungal, and antiviral activities. OXA has also been studied for its potential as a drug delivery system due to its cyclic structure and stability. In material science, OXA has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, OXA has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-11(9-3-6-14-7-4-9)12-8-10-2-1-5-15-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUAYEPIYJCZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)

![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)

![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)

